3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a tert-butyl group and a 2-chlorophenyl group, along with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation of the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, green chemistry principles can be applied to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in the microbial cells.
Comparison with Similar Compounds
3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine: This compound is structurally similar but contains an amine group instead of a carbaldehyde group.
N-Benzyl-N-(tert-butyl)-N'- (3-chlorophenyl)urea: This compound has a urea group and a benzyl group in addition to the tert-butyl and chlorophenyl groups.
Uniqueness: 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its carbaldehyde group, in particular, provides versatility in synthetic chemistry.
Properties
IUPAC Name |
3-tert-butyl-1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)13-10(9-18)8-17(16-13)12-7-5-4-6-11(12)15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLEZJZBOEOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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